molecular formula C21H21N3O6S B2820094 1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-65-2

1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2820094
CAS No.: 899739-65-2
M. Wt: 443.47
InChI Key: RCMCFGLBSIEDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-nitrophenylsulfonyl group at position 2.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-29-19-10-5-15(14-20(19)30-2)21-18-4-3-11-22(18)12-13-23(21)31(27,28)17-8-6-16(7-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCFGLBSIEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 4-nitrophenylsulfonyl group in the target compound contrasts with AS-3201’s spirosuccinimide, suggesting divergent binding mechanisms. Sulfonyl groups are known to enhance metabolic stability and target affinity .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 1 Substitutions : Bulky aromatic groups (e.g., 3,4-dimethoxyphenyl) may improve lipid solubility and bioavailability compared to smaller alkyl chains .
  • Position 2 Modifications : Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier penetration. The nitro group in the target compound could increase electrophilicity, necessitating toxicity studies .
  • Chirality : Enantioselective synthesis (e.g., AS-3201’s R-configuration) is crucial for activity, suggesting the target compound’s stereochemistry warrants investigation .

Q & A

Basic Question: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step pathways, including condensation, cyclization, and sulfonation. For example, Grignard reagent addition to a pyrrolo[1,2-a]pyrazine core (e.g., at 0°C in THF) followed by sulfonyl group introduction using 4-nitrophenylsulfonyl chloride under basic conditions . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance sulfonation efficiency .
  • Catalysts: Triethylamine aids in deprotonation during sulfonyl group attachment .
  • Purification: Column chromatography (hexane/EtOAc gradients) removes unreacted intermediates .

Basic Question: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C NMR: Verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; sulfonyl group absence of protons) .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z for C21H21N3O6S) .
  • IR spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and aromatic C-H bends .

Advanced Question: How do structural modifications (e.g., substituent changes) affect biological activity, and how can contradictory data across studies be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Dimethoxyphenyl group: Electron-donating groups enhance solubility but may reduce receptor binding affinity compared to halogenated analogs .
    • Sulfonyl group: The 4-nitrophenylsulfonyl moiety increases electrophilicity, potentially improving enzyme inhibition but risking off-target effects .
  • Data Contradiction Analysis:
    • Compare solvent systems (e.g., DMSO vs. ethanol) used in biological assays, as solubility differences may skew IC50 values .
    • Validate assay protocols (e.g., cell-line specificity in cytotoxicity studies) to isolate compound-specific effects .

Advanced Question: What strategies can mitigate side reactions during the synthesis of sulfonated pyrrolopyrazine derivatives?

Methodological Answer:
Common side reactions include sulfonate ester formation or over-sulfonation. Mitigation involves:

  • Temperature control: Maintain <25°C during sulfonyl chloride addition to prevent dimerization .
  • Stoichiometric precision: Use 1.1 equivalents of sulfonyl chloride to avoid excess reagent .
  • In-situ monitoring: TLC (silica gel, UV detection) tracks reaction progress and identifies byproducts early .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
  • Solvent for stock solutions: DMSO (anhydrous) at 10 mM concentration minimizes aggregation .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
  • Molecular docking: Simulate binding to target enzymes (e.g., kinases) to prioritize substituents that enhance hydrophobic interactions .
  • ADMET prediction: Use tools like SwissADME to estimate logP (target <3.5) and blood-brain barrier permeability .

Advanced Question: What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic assays: Measure Km/Vmax shifts (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography: Resolve co-crystal structures with the target enzyme to identify binding pockets .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (ΔH, ΔS) to confirm thermodynamic feasibility .

Basic Question: Which analytical techniques are most effective for assessing purity, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity ≥95% required for biological assays .
  • Elemental analysis: Carbon/nitrogen ratios should match theoretical values within ±0.4% .
  • Melting point: Sharp melting range (e.g., 243–245°C) indicates high crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.